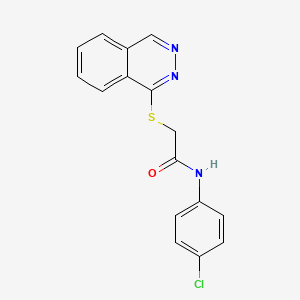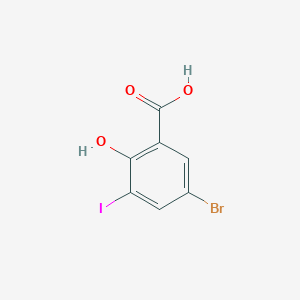![molecular formula C19H20N4O3S2 B10867221 5-(2-hydroxyphenyl)-N,N-dimethyl-3-{(E)-2-[4-(methylsulfanyl)phenyl]ethenyl}-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B10867221.png)
5-(2-hydroxyphenyl)-N,N-dimethyl-3-{(E)-2-[4-(methylsulfanyl)phenyl]ethenyl}-1H-1,2,4-triazole-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the styryl group, and the sulfonamide formation. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfonyl chlorides. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the sulfonamide group can produce amines.
Wissenschaftliche Forschungsanwendungen
5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Quinazoline derivatives: Used in medicinal chemistry for their anticancer and anti-inflammatory activities.
Pyrazole derivatives: Investigated for their wide range of pharmacological activities, including analgesic and antibacterial effects.
Uniqueness
5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring, styryl group, and sulfonamide moiety contribute to its versatility and potential for various applications.
Eigenschaften
Molekularformel |
C19H20N4O3S2 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-1,2,4-triazole-1-sulfonamide |
InChI |
InChI=1S/C19H20N4O3S2/c1-22(2)28(25,26)23-19(16-6-4-5-7-17(16)24)20-18(21-23)13-10-14-8-11-15(27-3)12-9-14/h4-13,24H,1-3H3/b13-10+ |
InChI-Schlüssel |
HOLWREKKBBFBQG-JLHYYAGUSA-N |
Isomerische SMILES |
CN(C)S(=O)(=O)N1C(=NC(=N1)/C=C/C2=CC=C(C=C2)SC)C3=CC=CC=C3O |
Kanonische SMILES |
CN(C)S(=O)(=O)N1C(=NC(=N1)C=CC2=CC=C(C=C2)SC)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B10867157.png)
![1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-1H-imidazole-4-carboxamide](/img/structure/B10867171.png)

![5-[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid](/img/structure/B10867175.png)
![3-(pyridin-3-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10867176.png)
![4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoic acid](/img/structure/B10867181.png)
![4-(4-chlorophenyl)-5-[2-(morpholin-4-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10867184.png)
![2-(Piperidin-1-yl)ethyl 4-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B10867189.png)
![3-(2-furyl)-10-(4-methylbenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867191.png)
![1-(2-{[3-methyl-1-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butan-2-yl]amino}-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B10867195.png)
![1-(3,4-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B10867203.png)
![N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-4-carboxamide](/img/structure/B10867205.png)
![N-[4-({[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B10867208.png)
